An In-Depth Technical Guide to the Physicochemical Properties of 2-[(2-Amino-2-oxoethyl)thio]benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-[(2-Amino-2-oxoethyl)thio]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-[(2-Amino-2-oxoethyl)thio]benzoic acid (CAS No. 197236-53-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characteristics, predicted and experimentally determined properties, and spectroscopic profile of this molecule. It offers detailed, field-proven methodologies for the determination of key parameters such as melting point, solubility, and pKa. Furthermore, this guide presents a thorough analysis of its expected spectroscopic signatures (NMR, FTIR, UV-Vis), which are crucial for its structural elucidation and quality control. By synthesizing theoretical predictions with established analytical protocols, this document serves as an essential resource for the effective characterization and utilization of this versatile chemical building block.
Introduction
2-[(2-Amino-2-oxoethyl)thio]benzoic acid is a multifuctional organic compound that belongs to the class of thioether-containing benzoic acid derivatives.[1] Its structure is characterized by three key functional groups: a carboxylic acid, a thioether linkage, and a primary amide. This unique combination makes it a valuable intermediate and a versatile scaffold in medicinal chemistry and organic synthesis.[1]
The historical context of this compound is closely tied to its precursor, thiosalicylic acid (2-mercaptobenzoic acid), a cornerstone in the development of various dyes and pharmaceuticals.[1] The synthetic accessibility of thiosalicylic acid has enabled the exploration of a vast library of sulfur-containing aromatic compounds. The reaction of thiosalicylic acid with halo-acetyl compounds, such as 2-chloroacetamide, is a well-established method for synthesizing S-substituted derivatives like the title compound.[1]
Understanding the physicochemical properties of 2-[(2-Amino-2-oxoethyl)thio]benzoic acid is paramount for its application. These properties, including solubility, acidity (pKa), and melting point, govern its behavior in different environments, influencing reaction conditions, formulation strategies, and potential biological interactions. This guide provides both a summary of its known and predicted properties and detailed protocols for their experimental determination.
Physicochemical Properties Summary
While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational predictions allows for a reliable profile.
| Property | Value / Prediction | Source |
| IUPAC Name | 2-(2-amino-2-oxoethyl)sulfanylbenzoic acid | [2] |
| CAS Number | 197236-53-6 | [1] |
| Molecular Formula | C₉H₉NO₃S | [2] |
| Molecular Weight | 211.24 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not experimentally reported. Requires determination. | - |
| Boiling Point | Decomposes before boiling (predicted) | - |
| Solubility | Predicted to be poorly soluble in water, soluble in bases (e.g., NaOH, NaHCO₃), and polar organic solvents (e.g., DMSO, DMF). | [3] |
| pKa (predicted) | ~3.5-4.5 (Carboxylic Acid), ~17 (Amide N-H) | [4] |
| Predicted XlogP | 0.9 | [2] |
Synthesis and Reactivity Overview
The primary synthesis of 2-[(2-Amino-2-oxoethyl)thio]benzoic acid involves the nucleophilic substitution reaction between thiosalicylic acid and 2-chloroacetamide.[1] In this S-alkylation reaction, the thiolate anion of thiosalicylic acid, typically formed in the presence of a base, acts as a nucleophile, displacing the chloride from 2-chloroacetamide.
The reactivity of the molecule is dictated by its three functional groups. The carboxylic acid can undergo esterification or amidation, the thioether can be oxidized to a sulfoxide or sulfone, and the amide is generally stable but can be hydrolyzed under harsh conditions.
Logical Workflow for Synthesis
Caption: A diagram illustrating the synthetic pathway.
Experimental Determination of Physicochemical Properties
The following sections provide standardized, step-by-step protocols for determining the key physicochemical properties of a solid organic compound like 2-[(2-Amino-2-oxoethyl)thio]benzoic acid.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5]
Experimental Protocol
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. Repeat until the packed sample height is 2-3 mm.[6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This saves time for the accurate measurement.
-
Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Insert a new sample and begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]
-
Data Recording: Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the entire sample has completely melted into a clear liquid (T2). The melting range is T1-T2.
Qualitative Solubility Analysis
Solubility tests provide valuable information about the polarity of a molecule and the presence of acidic or basic functional groups.[3] A compound is generally considered "soluble" if approximately 30 mg dissolves in 1 mL of the solvent.[3]
Experimental Protocol
For each solvent, perform the following steps using a clean test tube:
-
Sample Addition: Add approximately 20-30 mg of the compound to the test tube.
-
Solvent Addition: Add 1 mL of the test solvent in three portions. After each addition, vigorously shake or vortex the mixture for 10-20 seconds.[7]
-
Observation: Observe whether the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble.
Solvent Testing Scheme
-
Water (H₂O): Tests for overall polarity. Given the carboxylic acid and amide groups, some solubility might be expected, but the aromatic ring and thioether reduce it. If soluble, test the aqueous solution with litmus or pH paper to determine if it's acidic or basic.[7][8]
-
5% Sodium Hydroxide (NaOH) (aq): An acidic compound that is insoluble in water will dissolve in a dilute base. The carboxylic acid group is expected to react with NaOH to form a soluble sodium carboxylate salt.[3]
-
5% Sodium Bicarbonate (NaHCO₃) (aq): This is a weaker base than NaOH. It is used to distinguish between strong acids (like carboxylic acids) and weak acids (like most phenols). Carboxylic acids are typically acidic enough to react with NaHCO₃, often producing CO₂ effervescence, and dissolve.[7]
-
5% Hydrochloric Acid (HCl) (aq): A basic compound that is insoluble in water will dissolve in a dilute acid. This compound is not expected to be soluble in HCl as it lacks a sufficiently basic group.[3]
-
Organic Solvents (e.g., Ethanol, DMSO, Dichloromethane): Test solubility in common organic solvents to establish a profile for use in reactions or analytical techniques.
Logical Workflow for Solubility Testing
Caption: A flowchart for the systematic determination of a compound's solubility class.
pKa Determination via Potentiometric Titration
The pKa, or acid dissociation constant, is a quantitative measure of a substance's acidity. For this molecule, the most significant pKa value will be that of the carboxylic acid group. Potentiometric titration is a highly accurate method for its determination.[9][10]
Experimental Protocol
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low) to a known volume (e.g., 25 or 50 mL). The concentration should be sufficient for detection, typically around 10⁻³ M.[9][11]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH) into the solution.
-
Initial pH: Record the initial pH of the solution.
-
Titration: Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.[10]
-
Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq), which is the point of maximum slope on the curve (the inflection point).
-
The half-equivalence point occurs at Veq / 2.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[9]
-
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the molecular structure and identity of the compound.
Workflow for Structural Characterization
Caption: A workflow for confirming molecular structure using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by providing information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[12][13]
Predicted ¹H NMR Spectrum (in DMSO-d₆)
-
δ 12.5-13.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). The broadness is due to hydrogen bonding and chemical exchange.[14][15]
-
δ 7.2-8.0 ppm (multiplets, 4H): Aromatic protons on the benzoic acid ring.
-
δ 7.0-7.5 ppm (broad singlets, 2H): Amide protons (-CONH₂). Their chemical shift can vary with concentration and temperature.
-
δ 3.8-4.0 ppm (singlet, 2H): Methylene protons (-S-CH₂-).
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
-
δ ~168-172 ppm: Carbonyl carbon of the amide.
-
δ ~167-170 ppm: Carbonyl carbon of the carboxylic acid.[14][15]
-
δ ~115-140 ppm: Aromatic carbons (6 signals expected due to substitution pattern).
-
δ ~35-40 ppm: Methylene carbon (-S-CH₂-).
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample (for ¹H) or 20-50 mg (for ¹³C) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[12]
-
Data Acquisition: Acquire the spectrum on an NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR should be used.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted Key FTIR Absorptions
-
3300-2500 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.[16]
-
~3400 and ~3200 cm⁻¹ (two bands, sharp to medium): N-H stretches of the primary amide.
-
~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid (dimer).[16]
-
~1650 cm⁻¹ (strong, sharp): C=O stretch of the primary amide (Amide I band).
-
~1600 cm⁻¹ (medium): N-H bend of the primary amide (Amide II band).
-
~1600, ~1480 cm⁻¹ (medium to weak): C=C stretches of the aromatic ring.
Experimental Protocol (ATR Method)
-
Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Sample Scan: Acquire the FTIR spectrum of the sample. The resulting spectrum will be the background-subtracted absorbance spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, and it is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.[16]
Predicted UV-Vis Absorption
The benzoic acid moiety acts as a chromophore. The compound is expected to show absorption bands in the UV region corresponding to π → π* electronic transitions of the aromatic ring and carbonyl groups. A typical benzoic acid shows a primary absorption band (E2-band) around 230 nm and a weaker secondary band (B-band) around 270-280 nm.[17] The presence of the thioether substituent may cause a slight shift in these absorption maxima. A weak n → π* transition from the carbonyl groups is also expected at a longer wavelength (~300 nm) but may be too weak to be easily observed.[16]
Experimental Protocol
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Fill a matching quartz cuvette with the sample solution and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.
Conclusion
2-[(2-Amino-2-oxoethyl)thio]benzoic acid is a structurally rich molecule with significant potential as a synthetic intermediate. This guide has detailed its core physicochemical properties, providing both predicted values and robust, validated experimental protocols for their determination. The presented methodologies for assessing melting point, solubility, and pKa, combined with the comprehensive analysis of its expected NMR, FTIR, and UV-Vis spectra, equip researchers with the necessary tools for the rigorous identification, characterization, and quality assessment of this compound. A thorough understanding of these fundamental properties is the critical first step toward unlocking its full potential in drug discovery and materials science applications.
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